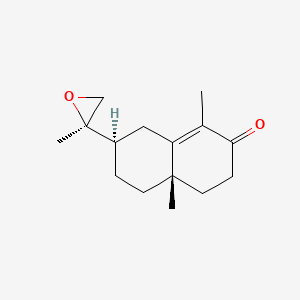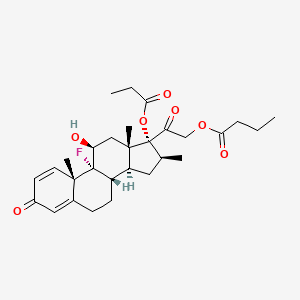![molecular formula C16H8F26NaO4P B13418554 Sodium bis[2-(perfluorohexyl)ethyl] phosphate CAS No. 407582-79-0](/img/structure/B13418554.png)
Sodium bis[2-(perfluorohexyl)ethyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of sodium bis[2-(perfluorohexyl)ethyl] phosphate typically involves the reaction of perfluorohexyl ethyl alcohol with phosphorus oxychloride, followed by neutralization with sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Sodium bis[2-(perfluorohexyl)ethyl] phosphate can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl ethyl alcohol and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium bis[2-(perfluorohexyl)ethyl] phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium bis[2-(perfluorohexyl)ethyl] phosphate exerts its effects is primarily through its interaction with lipid membranes. The perfluoroalkyl groups can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins . This interaction can influence various cellular pathways and processes .
Comparison with Similar Compounds
Sodium bis[2-(perfluorohexyl)ethyl] phosphate is unique due to its specific perfluoroalkyl chain length and phosphate group. Similar compounds include:
Sodium bis[2-(perfluorooctyl)ethyl] phosphate: This compound has a longer perfluoroalkyl chain, which can affect its physical and chemical properties.
Sodium bis[2-(perfluorobutyl)ethyl] phosphate: This compound has a shorter perfluoroalkyl chain, leading to different stability and reactivity characteristics.
These comparisons highlight the importance of chain length and functional groups in determining the properties and applications of perfluoroalkyl phosphates .
Properties
CAS No. |
407582-79-0 |
|---|---|
Molecular Formula |
C16H8F26NaO4P |
Molecular Weight |
812.15 g/mol |
IUPAC Name |
sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P.Na/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);/q;+1/p-1 |
InChI Key |
KAERDPJOMFJGIU-UHFFFAOYSA-M |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


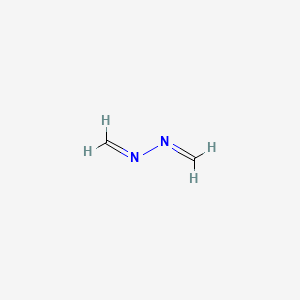
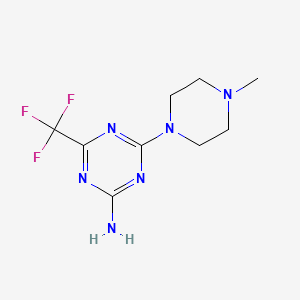
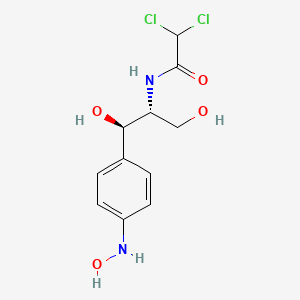
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)

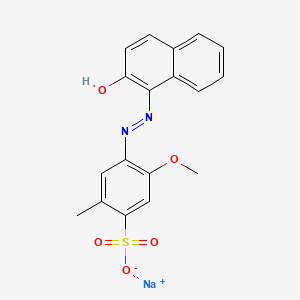
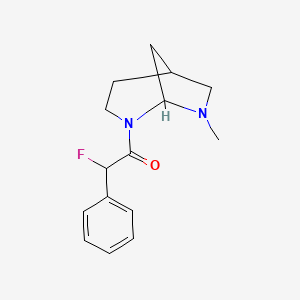
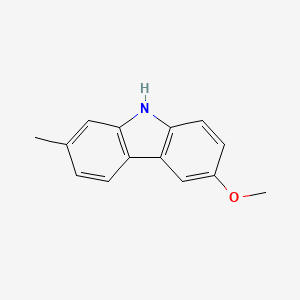
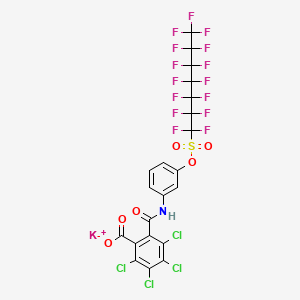
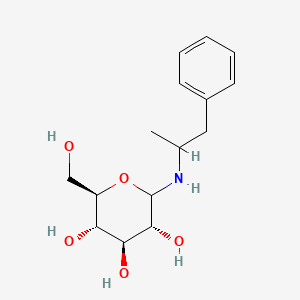
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
